N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
Overview
Description
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine typically involves the reductive amination of 4-methylcyclohexanone with N-methylpiperidine. This reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step processes that include the formation of the piperidine ring followed by functionalization. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxide derivatives, and reduced amine derivatives .
Scientific Research Applications
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-methylcyclohexyl)piperidin-3-amine
- 4-Piperidinamine, N-methyl-1-(4-methylcyclohexyl)-
Uniqueness
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
CAS Number: 1096836-70-2
The synthesis of this compound typically involves reductive amination of 4-methylcyclohexanone with N-methylpiperidine, utilizing reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against a range of pathogens.
- Anticancer Activity: Research indicates that this compound may inhibit tumor cell proliferation and migration.
The biological effects of this compound are thought to result from its interaction with specific molecular targets, such as receptors or enzymes involved in cellular signaling pathways. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of key enzymes in cancer cell metabolism .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various piperidine derivatives highlighted the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard disc diffusion methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
These results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation and migration of various cancer cell lines. For instance, a recent study utilized MTT assays to assess cell viability and colony formation assays to evaluate long-term proliferation effects.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF7 (Breast Cancer) | 10.0 |
A549 (Lung Cancer) | 15.0 |
The compound's mechanism appears to involve inducing apoptosis through the activation of ferroptosis pathways, as indicated by increased reactive oxygen species (ROS) levels and downregulation of antioxidant proteins such as SLC7A11 and GPX4 .
Case Studies
-
Study on Tumor Cell Proliferation:
A recent investigation into the effects of this compound on tumor cells demonstrated significant inhibition of proliferation and migration. The study utilized flow cytometry to measure lipid peroxidation levels indicative of ferroptosis, revealing a correlation between treatment concentration and cell death rates . -
Antimicrobial Efficacy Assessment:
A comparative study on piperidine derivatives evaluated their antimicrobial properties against clinical isolates. This compound showed promising results, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .
Properties
IUPAC Name |
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11-3-5-13(6-4-11)15-9-7-12(14-2)8-10-15/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZORLMCLKATJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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